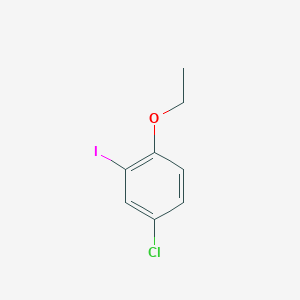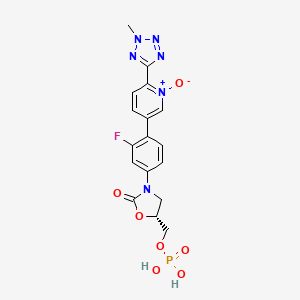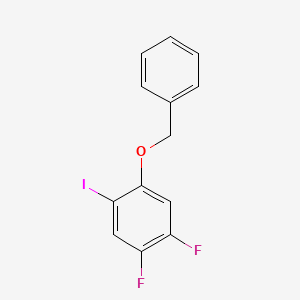
Phthalimidinoglutarimide-propargyl-C3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-propargyl-C3-OH is a complex organic compound that features a phthalimide core, a glutarimide moiety, and a propargyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-C3-OH typically involves multiple steps, starting with the formation of the phthalimide core. This can be achieved through the condensation of phthalic anhydride with a primary amine . The glutarimide moiety is then introduced through a series of reactions involving glutaric anhydride and appropriate nucleophiles . The propargyl group is incorporated via nucleophilic substitution reactions, where the hydroxyl group of propargyl alcohol is replaced by other functional groups under the influence of Lewis acids or transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-propargyl-C3-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group in the propargyl moiety can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Lewis acids like boron trifluoride (BF₃) and transition metal catalysts such as ruthenium (Ru) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Phthalimidinoglutarimide-propargyl-C3-OH has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-propargyl-C3-OH involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The phthalimide and glutarimide moieties contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-propargyl-C3-OH can be compared with other compounds that feature similar structural motifs:
Phthalimide derivatives: These compounds share the phthalimide core and are used in various applications, including pharmaceuticals and agrochemicals.
Propargyl derivatives: Compounds with propargyl groups are known for their reactivity and are used in synthetic chemistry.
Glutarimide derivatives: These compounds are studied for their biological activities and potential therapeutic applications.
This compound stands out due to its unique combination of these structural features, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H20N2O4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3-[7-(6-hydroxyhex-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H20N2O4/c22-11-4-2-1-3-6-13-7-5-8-14-15(13)12-21(19(14)25)16-9-10-17(23)20-18(16)24/h5,7-8,16,22H,1-2,4,9-12H2,(H,20,23,24) |
Clé InChI |
ITXSIBBHPOMBCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)



![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)


![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)
